molecular formula C22H31NO3 B14697646 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione CAS No. 22158-44-7

3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14697646
CAS No.: 22158-44-7
M. Wt: 357.5 g/mol
InChI Key: AYTSBCFWEOCSTE-UHFFFAOYSA-N
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Description

3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a dodecylamino group and a hydroxyl group attached to a naphthalene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1,2-dione as the core structure.

    Introduction of the Dodecylamino Group: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting naphthalene-1,2-dione with dodecylamine under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Where the reactions are carried out in a single batch, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The naphthoquinone core can be reduced to form hydroquinones.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Hydroquinones: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, thereby inhibiting their activity.

    Generate Reactive Oxygen Species (ROS): Through redox cycling, leading to oxidative stress in cells.

    Intercalate into DNA: Disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylamino)-1,4-naphthoquinone: Similar structure but with the amino group at a different position.

    3-(Octylamino)-4-hydroxynaphthalene-1,2-dione: Similar structure but with a shorter alkyl chain.

    4-Hydroxy-3-(hexylamino)naphthalene-1,2-dione: Similar structure but with a different alkyl chain length.

Uniqueness

3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of a long dodecyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

22158-44-7

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

3-(dodecylamino)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16-23-19-20(24)17-14-11-12-15-18(17)21(25)22(19)26/h11-12,14-15,23-24H,2-10,13,16H2,1H3

InChI Key

AYTSBCFWEOCSTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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